molecular formula C21H18BrNO2 B2947910 1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone CAS No. 477334-11-5

1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone

Cat. No.: B2947910
CAS No.: 477334-11-5
M. Wt: 396.284
InChI Key: GLINXMNRZMTRNP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring anilino-propanone scaffolds, such as this one, have been investigated as potential inhibitors of key enzymatic targets . Specifically, structurally related molecules have shown promise as inhibitors of enzymes like S-adenosylmethionine decarboxylase (AdoMetDC) in parasitic diseases, highlighting the research value of this chemical class in developing new therapeutic agents . The presence of the bromophenyl and phenoxyanilino groups suggests potential for diverse interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new chemical space in the development of small-molecule probes and inhibitors. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-phenoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO2/c22-17-8-6-16(7-9-17)21(24)14-15-23-18-10-12-20(13-11-18)25-19-4-2-1-3-5-19/h1-13,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLINXMNRZMTRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-11-5
Record name 1-(4-BROMOPHENYL)-3-(4-PHENOXYANILINO)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-phenoxyaniline.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-phenoxyaniline in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the aromatic rings and the propanone chain. These modifications impact molecular weight, polarity, and intermolecular interactions:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound R1: 4-Bromophenyl, R2: 4-Phenoxyanilino C21H18BrNO2 412.28 g/mol Intermediate for chiral synthesis -
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone R1: 3-Nitrophenyl C21H18N2O4 386.38 g/mol Enhanced electron-withdrawing effects; potential pharmacological activity
1-Phenyl-3-(4-methoxyphenyl)-3-(4-chloroanilino)-1-propanone R2: 4-Methoxyphenyl, R3: Cl C22H20ClNO2 365.85 g/mol Increased lipophilicity (logP: ~5.1)
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1-propanone R1: 4-Bromophenyl, R2: 4-Chlorophenyl C15H12BrClO 323.61 g/mol Crystallizes in monoclinic system; forms hydrogen-bonded dimers

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity in electrophilic substitutions but reduce solubility in polar solvents.
  • Methoxy groups enhance lipophilicity (logP ~5.1), while chloro substituents contribute to higher melting points due to stronger intermolecular forces .

Hydrogen Bonding and Crystal Packing

β-Amino ketones often exhibit directional hydrogen bonding, influencing their solid-state properties:

  • Target Compound: Expected to form N–H···O=C hydrogen bonds similar to 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one, which creates centrosymmetric dimers (R₂²(12) motifs) .
  • Chlorophenyl Analogs: Monoclinic crystal systems (space group P2₁/n) with intermolecular N–H···O bonds (bond length ~2.02 Å) stabilize the lattice .
  • Nitro Derivatives : The nitro group may disrupt hydrogen bonding, leading to less predictable packing patterns .

Comparison of Yields :

  • The target compound’s analog, 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one, was synthesized in 71.8% yield .
  • Piperazino-substituted analogs (e.g., 1-(4-bromophenyl)-3-[4-(3-chlorophenyl)piperazino]-1-propanone) show lower yields (~60–70%) due to steric hindrance .

Biological Activity

1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and a phenoxyanilino moiety, contributing to its diverse interactions with biological targets. Its molecular formula is C16_{16}H15_{15}BrNO, and it exhibits properties typical of chalcone derivatives, which are known for their wide range of biological activities.

This compound is believed to exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Studies indicate that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Effects : Preliminary research suggests that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Biological Activity Data

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of Staphylococcus aureus
AnticancerInduces apoptosis in breast cancer cell lines
Anti-inflammatoryReduces cytokine production in macrophages

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Notably, at concentrations above 10 µM, significant cell death was observed compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The compound exhibited MIC values of 32 µg/mL against S. aureus, indicating promising potential as a therapeutic agent for bacterial infections.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone, and how can reaction progress be monitored?

A common method involves nucleophilic addition of 4-phenoxyaniline to a ketone precursor (e.g., 1-(4-bromophenyl)propenone) in the presence of a catalyst like Ag₃PW₁₂O₄₀. Reaction progress is monitored using thin-layer chromatography (TLC) to track the consumption of starting materials. Ethanol or toluene is often used as the solvent, and purification involves extraction with ether and recrystallization from CHCl₃/CH₃OH .

Q. Which purification techniques are effective for isolating this compound?

Post-synthesis, centrifugation is used to remove heterogeneous catalysts. Liquid-liquid extraction with water and ether separates organic products from aqueous layers. Final purification employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from mixed solvents (e.g., CHCl₃/CH₃OH) to obtain high-purity crystals .

Q. How is the molecular structure of this compound typically characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is used to solve crystal structures, with hydrogen atoms positioned geometrically or via difference Fourier maps. Bond angles and torsional parameters are analyzed to confirm stereochemistry .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

Graph-set analysis (Bernstein notation) is applied to categorize hydrogen-bonding patterns (e.g., R₂²(12) rings in centrosymmetric dimers). Intermolecular interactions (N–H⋯O) are quantified using crystallographic software like Mercury or OLEX2, with bond distances and angles compared to literature values .

Q. What is the impact of substituents (e.g., bromo, phenoxy) on the compound’s reactivity and crystallinity?

Electron-withdrawing groups like bromo enhance electrophilicity at the ketone moiety, influencing nucleophilic addition kinetics. Bulky substituents (e.g., phenoxy) can sterically hinder crystallization, leading to polymorphic variations. Comparative studies with analogs (e.g., 3-(4-chlorophenyl) derivatives) reveal trends in melting points and solubility .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Discrepancies in NMR shifts or unit-cell parameters require cross-validation:

  • Spectroscopy: Compare experimental IR/NMR data with DFT-calculated spectra.
  • Crystallography: Use structure validation tools (e.g., PLATON’s ADDSYM) to check for missed symmetry or incorrect space group assignments .

Q. What mechanistic role do catalysts like Ag₃PW₁₂O₄₀ play in the synthesis?

Ag₃PW₁₂O₄₀ acts as a Lewis acid, polarizing the carbonyl group to facilitate nucleophilic attack by 4-phenoxyaniline. Kinetic studies (e.g., varying catalyst loading) can optimize yield. Alternative catalysts (e.g., Brønsted acids) may be explored to compare reaction rates and byproduct profiles .

Q. How does this compound compare structurally to related β-amino ketones?

Comparative crystallographic studies with analogs (e.g., 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one) reveal differences in bond angles (e.g., tetrahedral distortion at the asymmetric carbon) and packing motifs. Such comparisons inform structure-property relationships for drug design or material science .

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